molecular formula C6H6BrN3O2 B1295131 5-Bromo-6-methyl-3-nitropyridin-2-amine CAS No. 68957-50-6

5-Bromo-6-methyl-3-nitropyridin-2-amine

Cat. No. B1295131
Key on ui cas rn: 68957-50-6
M. Wt: 232.03 g/mol
InChI Key: CRELZBHEKSIUDR-UHFFFAOYSA-N
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Patent
US08785438B2

Procedure details

Nitric acid (2.9 ml) was added dropwise to a solution of 6-amino-3-bromo-2-methylpyridine (7.2 g) in concentrated sulfuric acid (39 ml) under ice-cooling over 30 minutes, and the mixture was stirred at the same temperature for one hour. After further stirring at room temperature for one hour, the reaction solution was poured into ice water. A 50% aqueous sodium hydroxide solution was added, and the resulting precipitate was collected by filtration, washed with distilled water and then dried under reduced pressure to give the title compound (9.0 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[NH2:5][C:6]1[N:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][CH:7]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:13][C:9]1[CH:8]=[C:7]([N+:1]([O-:4])=[O:2])[C:6]([NH2:5])=[N:11][C:10]=1[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
7.2 g
Type
reactant
Smiles
NC1=CC=C(C(=N1)C)Br
Name
Quantity
39 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After further stirring at room temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1C)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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